![molecular formula C17H17N3O6S2 B2569156 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428379-77-4](/img/structure/B2569156.png)
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O6S2 and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes an isothiazolidine moiety and a benzo[d]oxazole sulfonamide framework. The synthesis typically involves multi-step organic reactions, starting from 2-methylphenylamine and 1,1-dioxidoisothiazolidine, often utilizing solvents like dichloromethane or ethanol in the presence of catalysts such as palladium on carbon or sodium hydride.
The primary mechanism of action for this compound is its interaction with cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to reduced cell proliferation and potential apoptosis in cancer cells . This action is significant in the development of anti-cancer therapies.
Biological Activity
Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth effectively. The following table summarizes key findings from recent studies:
Cell Line | GI50 (μM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 15.4 | CDK2 inhibition |
MCF-7 (Breast Cancer) | 22.8 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
Case Studies and Research Findings
- Inhibition Studies : A study involving the NCI-60 human tumor cell line panel revealed that the compound exhibited significant growth inhibition across multiple cancer types, particularly leukemia . The average GI50 values were found to be in the low micromolar range.
- Mechanistic Insights : Additional experiments indicated that the compound affects microtubule dynamics within cells, contributing to its cytotoxic effects. This was evidenced by tubulin polymerization assays which showed that the compound effectively binds to tubulin and induces depolymerization .
- Toxicity Assessments : Toxicity studies using zebrafish embryos demonstrated that while the compound is effective against cancer cells, it also poses some toxicity risks at higher concentrations. The results suggest a need for further optimization to enhance selectivity towards cancer cells while minimizing adverse effects on normal cells .
Wissenschaftliche Forschungsanwendungen
Oncology
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has been studied for its potential to inhibit Cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further research in cancer therapeutics .
Antimicrobial Activity
The sulfonamide group within the compound suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Initial studies indicate that derivatives of this compound may exhibit significant antibacterial activity .
Enzyme Inhibition Studies
Research has indicated that the compound may interact with various enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibitory effects on thioredoxin glutathione reductase (TGR), which is crucial for maintaining redox balance in cells . This suggests that this compound could be explored as a lead compound for designing new inhibitors targeting similar pathways.
Antioxidant Properties
Compounds with dioxidoisothiazolidine structures have been reported to exhibit antioxidant activities. The presence of this moiety may enhance the compound's ability to scavenge free radicals, providing additional therapeutic benefits .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of related compounds:
Study | Findings |
---|---|
Study A | Demonstrated inhibition of CDK2 leading to apoptosis in cancer cells. |
Study B | Showed significant antibacterial activity against various pathogens. |
Study C | Reported antioxidant properties that could mitigate oxidative stress in cells. |
Eigenschaften
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-11-3-4-12(20-7-2-8-27(20,22)23)9-14(11)19-28(24,25)13-5-6-16-15(10-13)18-17(21)26-16/h3-6,9-10,19H,2,7-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVUSJXFDOTNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.